Methyl tetraisopropylphosphorodiamidite

Description

Historical Context and Evolution of Phosphoramidite (B1245037) Chemistry

The journey to the current state of phosphoramidite chemistry is marked by several key advancements that overcame the limitations of earlier methods.

The initial chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, utilizing solution-phase chemistry. biosearchtech.com This was followed by the development of the phosphodiester method by H. Gobind Khorana in the late 1950s. biosearchtech.com However, this approach was hampered by the formation of branched oligonucleotides due to the reactivity of the unprotected phosphate (B84403) group. trilinkbiotech.com

A significant improvement came in the 1960s with the phosphotriester method , developed by research groups led by Robert Letsinger and Colin Reese. wikipedia.orgtrilinkbiotech.com This method introduced a protecting group for the phosphate moiety, preventing branching and allowing for the use of more efficient coupling agents, which dramatically reduced synthesis time. wikipedia.orgtrilinkbiotech.com Letsinger further revolutionized the field in 1965 by introducing the concept of solid-phase synthesis , attaching the growing oligonucleotide chain to a polymer support (initially polystyrene), which simplified the process by allowing for easy removal of excess reagents and byproducts through simple washing steps. biosearchtech.comtwistbioscience.com

The mid-1970s saw the introduction of phosphite-triester chemistry by Letsinger's group, which utilized the more reactive P(III) center instead of the P(V) of the phosphotriester method. trilinkbiotech.com This approach required an additional oxidation step to form the natural P(V) backbone. trilinkbiotech.com

The definitive breakthrough occurred in the early 1980s when Marvin Caruthers, a former student of Khorana and Letsinger, introduced nucleoside phosphoramidites . biosearchtech.comtwistbioscience.com First described in 1981, these reagents were significantly more stable than their predecessors but could be readily activated by a weak acid, such as tetrazole, just before the coupling reaction. trilinkbiotech.comtwistbioscience.com The introduction of the 2-cyanoethyl protecting group for the phosphite (B83602), in place of the less user-friendly methyl group, led to the highly efficient and stable phosphoramidite reagents that are the gold standard in automated oligonucleotide synthesis today. wikipedia.org This collaboration between Caruthers and Leroy Hood led to the commercialization of the first phosphoramidite-based DNA synthesizer, making the technology widely accessible. trilinkbiotech.com

Overview of Phosphorus(III) Reagents in Synthetic Chemistry

Phosphorus(III) compounds are a versatile class of reagents in organic synthesis, valued for their nucleophilic and reducing properties. oup.comwikipedia.org Their utility extends far beyond oligonucleotide synthesis, playing a crucial role in a wide array of chemical transformations. The reactivity of P(III) reagents is centered on the phosphorus atom's ability to readily donate its lone pair of electrons and its strong affinity for oxygen and other chalcogens. oup.com

Key applications of P(III) reagents in general synthetic chemistry include:

Deoxygenation and Desulfurization: P(III) compounds are widely used to remove oxygen or sulfur atoms from various functional groups. A classic example is the conversion of sulfoxides to sulfides or nitro compounds to isocyanates. oup.com

Halogenation: Reagents like phosphorus tribromide (PBr₃) and phosphorus trichloride (B1173362) (PCl₃) are standard reagents for converting alcohols to the corresponding alkyl bromides and chlorides. oup.comcommonorganicchemistry.com

Dehydrative Coupling and Cyclization: The high oxophilicity of phosphorus is exploited in condensation reactions where water is eliminated, such as in the formation of esters and amides. oup.com

The Wittig Reaction: Triphenylphosphine (a P(III) compound) is a key reagent in the Wittig reaction, a fundamental method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The reaction proceeds through the formation of a phosphonium (B103445) ylide. wikipedia.org

Ligands in Catalysis: Phosphines, a subclass of P(III) compounds, are ubiquitous as ligands for transition metal catalysts. wikipedia.org Methyl tetraisopropylphosphorodiamidite itself is suitable as a ligand for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.com

The properties of a specific phosphorodiamidite, this compound, are detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 92611-10-4 sigmaaldrich.com |

| Molecular Formula | C₁₃H₃₁N₂OP chemicalbook.com |

| Molecular Weight | 262.37 g/mol chemicalbook.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 74-75 °C at 0.45 mmHg chemicalbook.com |

| Density | 0.915 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.461 chemicalbook.com |

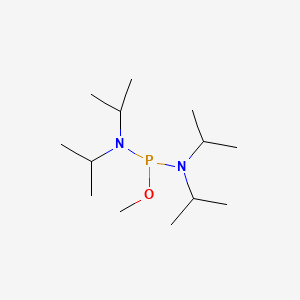

Structure

3D Structure

Properties

IUPAC Name |

N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBXOIQXOOUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352994 | |

| Record name | methyl tetraisopropylphosphorodiamidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92611-10-4 | |

| Record name | methyl tetraisopropylphosphorodiamidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N,N,N,N-tetraisopropylphosphorodiamidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Tetraisopropylphosphorodiamidite and Analogues

Preparative Routes for Methyl Tetraisopropylphosphorodiamidite

Methyl N,N,N',N'-tetraisopropylphosphorodiamidite is a phosphitylating agent used in organic synthesis. While specific, detailed preparative routes for the methyl analogue are not as commonly documented as for its 2-cyanoethyl counterpart, its synthesis can be inferred from general methods for preparing phosphorodiamidites. These processes typically involve the sequential reaction of a phosphorus trihalide with an amine and an alcohol.

A common approach for synthesizing phosphorodiamidites involves reacting phosphorus trichloride (B1173362) (PCl₃) with four equivalents of a secondary amine, such as diisopropylamine (B44863), followed by a reaction with an alcohol. In the case of this compound, methanol (B129727) would serve as the alcohol. The initial reaction forms a bis(dialkylamino)chlorophosphine intermediate. Subsequent reaction with methanol in the presence of a base to scavenge the resulting HCl would yield the final product.

A general two-step, one-pot procedure is often employed for the synthesis of analogous phosphorodiamidites. uow.edu.auchemicalbook.com This involves the reaction of a dichlorophosphine precursor with diisopropylamine. chemicalbook.com For the methyl derivative, the starting material would be methyl dichlorophosphite (B8498940) (CH₃OPCl₂). This would be reacted with diisopropylamine, typically in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com The diisopropylamine hydrochloride byproduct is then removed by filtration. chemicalbook.com Purification of the final product is generally achieved through vacuum distillation. uow.edu.auchemicalbook.com

Table 1: Physical Properties of Methyl N,N,N',N'-tetraisopropylphosphorodiamidite sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₁₃H₃₁N₂OP |

| Assay | 97% |

| Form | Liquid |

| Boiling Point | 74-75 °C / 0.45 mmHg |

| Density | 0.915 g/mL at 25 °C |

| Refractive Index | n20/D 1.461 |

Synthesis of Related Phosphorodiamidite Structures

The synthesis of phosphorodiamidites extends to a variety of structures beyond the simple methyl ester, with methodologies being adapted to incorporate different functional groups and to improve the efficiency of their use in larger synthetic schemes, such as oligonucleotide synthesis.

Strategies for Diisopropylamino Phosphorylating Agents

Phosphorodiamidites bearing N,N-diisopropylamino groups are central to phosphoramidite (B1245037) chemistry for oligonucleotide synthesis. nih.gov The steric bulk of the diisopropylamino substituents confers an optimal balance between the reagent's stability during storage and preparation, and its reactivity during the coupling reaction. nih.gov The diisopropylamino leaving group is readily cleaved by weak acids like 1H-tetrazole, which act as activators, leading to an efficient coupling reaction with the free hydroxyl group of a protected nucleoside. nih.govchemicalbook.com

A widely utilized example is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. uow.edu.au This reagent is valued for being more stable and less expensive than the corresponding chlorophosphoramidite. uow.edu.au Its synthesis is a key process for supplying the building blocks for automated, solid-phase DNA and RNA synthesis. uow.edu.auchemicalbook.com A general method for its production involves reacting phosphorus trichloride with diisopropylamine in a polar solvent like acetonitrile (B52724) to form an intermediate. google.com This intermediate is then reacted with a hydroxyalkyl compound, such as 3-hydroxypropionitrile, in the presence of a non-polar co-solvent like hexane (B92381) or heptane. google.com This two-solvent system is advantageous because the desired high-purity phosphorodiamidite product remains in the non-polar layer, simplifying purification after the removal of the solid by-product via filtration. google.com

Table 2: Example Synthesis of 2-Cyanoethyl Tetraisopropylphosphorodiamidite google.com

| Step | Reagents | Solvent System | Key Conditions | Outcome |

| 1 | Phosphorus trichloride, Diisopropylamine | Acetonitrile (polar) | Ambient temperature, 1-hour addition | Formation of intermediate |

| 2 | Hydroxypropionitrile | Hexane (non-polar co-solvent) | Ambient temperature, 30-minute addition, 1-hour stir | Formation of product in hexane layer |

| 3 | Filtration | - | - | Removal of solid by-product |

| 4 | Separation & Purification | - | Separation of hexane layer, vacuum stripping of solvent | Isolation of high-purity product (96.7%) |

Development of In-Situ Preparation Methods for Related Phosphoramidites

To streamline the process of oligonucleotide synthesis, in-situ preparation methods for nucleoside phosphoramidites have been developed. google.comnih.gov This approach eliminates the need for the isolation and purification of the often-unstable phosphoramidite monomers before their use in an automated synthesizer. google.com This not only saves time but also can lead to higher quality oligonucleotides, as the fresh, unpurified phosphoramidite solution is used directly. nih.gov

The in-situ process typically involves reacting a 5'-protected nucleoside with a bifunctional phosphitylating reagent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator catalyst like tetrazole. google.comnih.gov The reaction is rapid and occurs under neutral or weakly basic conditions, chemoselectively generating the desired nucleoside phosphoramidite. google.com The resulting solution containing the activated nucleoside phosphoramidite is then directly applied to the solid-phase synthesizer for coupling to the growing oligonucleotide chain. nih.gov This method has been shown to achieve high coupling efficiencies, typically between 98.0% and 99.3%, which is comparable to using pre-purified phosphoramidites. nih.gov The development of these in-situ protocols represents a significant improvement in the efficiency and automation of oligonucleotide synthesis. google.com

Applications of Methyl Tetraisopropylphosphorodiamidite in Catalysis

Ligand Design Principles in Transition Metal Catalysis

The effectiveness of a catalyst is profoundly influenced by the ligands coordinated to the metal center. These ligands modulate the metal's electronic properties and create a specific steric environment, which in turn governs the catalyst's activity, stability, and selectivity. researchgate.net Phosphorodiamidite ligands, such as Methyl tetraisopropylphosphorodiamidite, are a class of P(III) ligands that offer significant advantages in catalyst design due to their modular nature and tunable properties.

The reactivity of metal complexes is highly dependent on the steric and electronic characteristics of their supporting ligands. acs.org In phosphorodiamidite ligands, these properties can be finely tuned. The general structure, (R₂N)₂POR', allows for modification at both the nitrogen substituents (R) and the alkoxy group (OR').

The electronic nature of this compound is heavily influenced by the two diisopropylamino groups. The nitrogen atoms are σ-donating and can engage in π-donation to the phosphorus atom, which increases the electron density on the phosphorus. This enhanced electron-donating ability makes the ligand a strong σ-donor to the palladium center. Increased electron density on the metal is known to facilitate the oxidative addition step in many catalytic cycles, which is often rate-limiting. nih.gov The methoxy (B1213986) group (-OCH₃) also contributes to the electronic environment of the phosphorus atom.

From a steric perspective, the four isopropyl groups on the nitrogen atoms create significant bulk around the phosphorus center. This steric hindrance is a critical design feature. Bulky ligands promote the formation of coordinatively unsaturated, monoligated palladium(0) species, which are often the catalytically active species in cross-coupling reactions. nih.gov Furthermore, this steric bulk can influence the reductive elimination step, often accelerating the formation of the desired product and preventing side reactions. acs.org The ability to modulate the steric profile by changing the alkyl groups on the nitrogen atoms is a key principle in the design of this ligand class.

A significant practical advantage of many phosphorodiamidite and related phosphine (B1218219) oxide ligands is their enhanced stability towards air and moisture compared to traditional trialkyl- or triarylphosphines. researchgate.net Many conventional phosphine ligands are prone to oxidation, which deactivates the catalyst and requires the use of stringent air-free techniques, such as gloveboxes or Schlenk lines. libretexts.org

The stability of ligands like this compound can be attributed to the electronic effect of the nitrogen and oxygen atoms bonded to the phosphorus center. This increased stability simplifies handling procedures, making the catalytic systems more user-friendly and robust for broader applications in both academic and industrial settings. researchgate.net The accessibility of these ligands is also a key consideration. This compound can be synthesized from readily available precursors, such as phosphorus trichloride (B1173362), methanol (B129727), and diisopropylamine (B44863), making it an accessible option for synthetic chemists. acs.org Its commercial availability further enhances its practicality as a ligand for common cross-coupling reactions. acs.org

Role in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable ligand for several cornerstone palladium-catalyzed cross-coupling reactions. acs.org Its steric and electronic properties make it effective in promoting the key steps of the catalytic cycles for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Stille coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used for synthesizing arylamines. libretexts.orgrug.nl The reaction couples an amine with an aryl halide or pseudohalide. The choice of ligand is critical for the success of this transformation, especially when using less reactive aryl chlorides or sterically hindered substrates. researchgate.net

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org Bulky, electron-rich ligands like this compound are highly effective as they promote both the oxidative addition and the final reductive elimination steps. acs.orgnih.gov While specific performance data for this compound is not extensively published, the performance of structurally similar, bulky phosphine ligands in the Buchwald-Hartwig amination of aryl chlorides illustrates the efficacy of such systems.

Table 1: Representative Performance of a Bulky Phosphine Ligand (RuPhos) in the Buchwald-Hartwig Amination of an Aryl Chloride *

| Entry | Amine | Aryl Chloride | Base | Yield (%) |

| 1 | Morpholine | 4-Chloro-N,N-dimethylaniline | NaOtBu | 95 |

| 2 | Aniline | 4-Chlorotoluene | NaOtBu | 98 |

| 3 | n-Hexylamine | 1-Chloro-4-(trifluoromethyl)benzene | LiHMDS | 92 |

| 4 | Indole | 1-Chloro-3,5-dimethylbenzene | K₃PO₄ | 90 |

Data is illustrative and based on the performance of the related bulky phosphine ligand RuPhos, as specific tabular data for this compound was not available in the searched literature. Such ligands are chosen to demonstrate the general effectiveness in this type of reaction.

The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organohalide. nih.govharvard.edu The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. harvard.edu The general mechanism involves oxidative addition of the organohalide to Pd(0), transmetalation with the organoboron species (activated by a base), and reductive elimination to form the new C-C bond. nih.gov

Ligands play a crucial role in the Suzuki-Miyaura reaction by influencing the rates of these elementary steps. Electron-rich phosphine ligands can accelerate the oxidative addition of challenging substrates like aryl chlorides. nih.gov The steric bulk of ligands such as this compound is beneficial for promoting the reductive elimination step and ensuring high turnover numbers. The effectiveness of phosphoramidite (B1245037) ligands in Suzuki couplings has been demonstrated, achieving high yields and enantioselectivity in asymmetric variants. acs.orgnih.gov

Table 2: Representative Performance of a Phosphoramidite-Stabilized Catalyst in Asymmetric Suzuki-Miyaura Coupling *

| Entry | Aryl Halide | Boronic Acid | Base | Yield (%) |

| 1 | 1-Iodo-2-methoxynaphthalene | Naphthalene-1-boronic acid | K₂CO₃ | 85 |

| 2 | 1-Bromo-2-methoxynaphthalene | Naphthalene-1-boronic acid | CsF | 78 |

| 3 | 1-Iodonaphthalene | 2-Methoxyphenylboronic acid | K₃PO₄ | 82 |

| 4 | 1-Bromo-2-methylnaphthalene | Naphthalene-1-boronic acid | K₂CO₃ | 75 |

Data is illustrative and based on the performance of a related binaphthyl-based phosphoramidite ligand system in asymmetric Suzuki C-C coupling reactions. nih.gov This demonstrates the general capability of this ligand class, as specific tabular data for this compound was not available in the searched literature.

The Stille coupling is a chemical reaction that joins an organotin compound (organostannane) with an sp²-hybridized organic halide. wikipedia.org It is a highly versatile C-C bond-forming reaction due to the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 3: Representative Performance in Stille Coupling Using a Bulky Phosphine Ligand System *

| Entry | Organostannane | Aryl Halide | Additive | Yield (%) |

| 1 | Tributyl(vinyl)stannane | 4-Iodoanisole | None | 95 |

| 2 | Tributyl(phenyl)stannane | 1-Bromo-4-nitrobenzene | CuI | 92 |

| 3 | Trimethyl(thien-2-yl)stannane | 2-Bromopyridine | None | 88 |

| 4 | Tributyl(ethynyl)stannane | 4-Bromoacetophenone | CuI | 85 |

Data is illustrative of general Stille coupling reactions. Specific tabular data for this compound was not available in the searched literature. The data represents typical yields achievable with effective palladium-phosphine catalyst systems.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper salt, and base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. While this compound is noted as a suitable ligand for this transformation, specific performance data and detailed research findings for its use were not available in the consulted resources. The efficiency of Sonogashira couplings can be very high, with some catalyst systems achieving excellent yields under mild, aerobic, and even solvent-free conditions. organic-chemistry.org

Negishi Coupling

The Negishi coupling facilitates the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org This method is valued for its high yields, mild reaction conditions, and broad functional group tolerance. orgsyn.org The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) species, followed by a transmetalation step with the organozinc reagent and concludes with reductive elimination to form the new C-C bond. orgsyn.org Although this compound is indicated as an appropriate ligand for Negishi couplings, detailed studies quantifying its effectiveness in this specific reaction were not identified in the reviewed literature. The reaction is a powerful tool for preparing complex molecules, including various bipyridine and terpyridine derivatives. orgsyn.org

Heck Coupling

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, mediated by a palladium catalyst and a base, to produce a substituted alkene. wikipedia.orgnih.gov This reaction was one of the first examples of a carbon-carbon bond-forming reaction utilizing a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The mechanism involves oxidative addition of the halide to the palladium(0) catalyst, migratory insertion of the alkene, and then β-hydride elimination to release the product. libretexts.org Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active catalysts for this reaction. nih.gov this compound is classified as a suitable ligand for the Heck reaction, however, specific research detailing its performance metrics was not found. The reaction has wide utility in the synthesis of natural products and pharmaceuticals like Taxol and Singulair. nih.gov

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org A key feature of this reaction is the necessity of activating the stable C-Si bond, typically with a fluoride (B91410) source or a base, to generate a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. nih.gov While this compound is reported to be a suitable ligand for Hiyama couplings, specific examples and detailed research findings concerning its application are not prevalent in the available literature. The reaction is a versatile tool for creating biaryl and heterobiaryl compounds and has been extended to include various functional groups and even heteroaryl chlorides as substrates. nih.govnih.gov

Asymmetric Catalysis with Phosphorodiamidite Ligands

The modular nature and electronic properties of phosphorodiamidite ligands make them privileged in the field of asymmetric catalysis. dicp.ac.cn By incorporating chiral elements into the ligand structure, chemists can create catalysts that facilitate reactions with high degrees of enantioselectivity.

Enantioselective Transformations Utilizing Chiral Phosphorodiamidite Ligands

Chiral phosphorodiamidite and related phosphine-phosphoramidite ligands have proven to be robust and effective in a wide array of catalytic asymmetric reactions. dicp.ac.cn Their stability to air and moisture, coupled with their easy modification, makes them highly attractive for synthetic applications. dicp.ac.cn These ligands have been successfully employed in several key enantioselective transformations, often achieving excellent results.

Key transformations include:

Asymmetric Hydrogenation: Rhodium, Ruthenium, and Iridium complexes with chiral phosphine-phosphoramidite ligands have been used for the asymmetric hydrogenation of C=C, C=O, and C=N double bonds with high enantioselectivity. dicp.ac.cn

Asymmetric Hydroformylation: Rhodium-catalyzed asymmetric hydroformylation benefits from these ligands, yielding products with high enantioselectivities and good to excellent regioselectivities. dicp.ac.cn

Palladium-Catalyzed Reactions: These ligands show excellent performance in Pd-catalyzed asymmetric allylic alkylation and hydrophosphorylation. dicp.ac.cn

Copper and Silver-Catalyzed Reactions: Enantioselective conjugate additions and reductions catalyzed by copper, as well as silver-catalyzed [3+2] cycloadditions, have been successfully carried out using chiral phosphine-phosphoramidite ligands. dicp.ac.cn

The table below summarizes some of the applications of chiral phosphoramidite ligands in asymmetric catalysis.

| Reaction Type | Metal Catalyst | Substrate Class | Enantioselectivity |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Alkenes, Ketones, Imines | Excellent |

| Asymmetric Hydroformylation | Rh | Alkenes | High |

| Asymmetric Allylic Alkylation | Pd | Allylic substrates | Excellent |

| Asymmetric Conjugate Addition | Cu | α,β-unsaturated compounds | Good to Excellent |

Ligand Scaffolds for Inducing Chirality

The efficacy of a chiral ligand is critically dependent on its three-dimensional structure, or scaffold, which creates a chiral environment around the metal center. Several key scaffolds have been developed for phosphorodiamidite and phosphoramidite ligands to effectively induce chirality.

Axially Chiral Biphenols and Binaphthols: Axially chiral backbones, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1'-biphenol, are foundational scaffolds. acs.org Their rigid C2-symmetric structure provides a well-defined chiral pocket that can effectively control the stereochemical outcome of a reaction. These scaffolds are used to prepare a wide range of "privileged" phosphoramidite ligands. acs.orgcambridgenetwork.co.uk

Spiro Scaffolds: Chiral spirocyclic structures, such as those based on 1,1′-spirobiindane-7,7′-diol (SPINOL), offer a conformationally constrained and sterically bulky framework. acs.org This rigidity and steric hindrance can lead to high levels of enantioselectivity in catalytic reactions.

Peptide-Based Scaffolds: Bio-inspired approaches have led to the development of peptide-embedded structures. For instance, peptide-phosphonium salts have been used to create a semi-enclosed chiral cavity that can selectively stabilize one enantiomer of a substrate, leading to highly enantioselective resolutions. acs.org Similarly, peptide-embedded phosphothreonine-derived chiral phosphoric acids have been shown to control the formation of stereogenic phosphorus centers. nih.gov

Chiral Cations: An innovative strategy involves using non-chiral ligands that are rendered chiral through electrostatic association with a separate chiral cation. cam.ac.uk This approach brings the chiral information into the vicinity of the metal center, influencing the enantioselectivity of the catalytic transformation and has been successful in creating chiral-at-phosphorus compounds. cam.ac.uk

The development of these diverse and tunable ligand scaffolds is central to advancing the field of asymmetric catalysis, enabling the synthesis of complex chiral molecules with high precision. rsc.org

Mechanistic Investigations of Methyl Tetraisopropylphosphorodiamidite Reactivity

Reaction Pathways in Cross-Coupling Catalysis

Methyl tetraisopropylphosphorodiamidite is recognized for its utility as a ligand in several palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific mechanistic studies detailing the precise role of this compound are not extensively documented, its function can be understood within the general catalytic cycles of these transformations, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

In these reactions, the phosphorodiamidite ligand coordinates to the palladium center, influencing its catalytic activity through steric and electronic effects. The bulky tetraisopropyl groups create a sterically hindered environment around the metal center, which can promote the reductive elimination step and prevent catalyst deactivation. youtube.com

Buchwald-Hartwig Amination: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three main steps: oxidative addition, amination, and reductive elimination. wikipedia.org

Oxidative Addition: A Pd(0) complex, stabilized by ligands such as this compound, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. nih.gov

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium amide complex. youtube.com

Reductive Elimination: The resulting amide and aryl groups on the palladium center couple, forming the C-N bond of the desired product and regenerating the Pd(0) catalyst. wikipedia.org

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination. wikipedia.org The use of sterically hindered ligands like this compound is crucial in minimizing this side reaction. youtube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling follows a similar catalytic cycle involving a palladium catalyst. libretexts.org

Oxidative Addition: A Pd(0) species, coordinated with the phosphorodiamidite ligand, undergoes oxidative addition with an organohalide (R-X). harvard.edu

Transmetallation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst for the next cycle. harvard.edu

The table below summarizes the cross-coupling reactions in which this compound has been indicated as a suitable ligand.

| Reaction Name | Coupling Partners | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Organohalide + Organoboron Compound | C-C | sigmaaldrich.comsigmaaldrich.com |

| Heck Reaction | Alkene + Aryl Halide | C-C | sigmaaldrich.com |

| Stille Coupling | Organohalide + Organotin Compound | C-C | sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | Terminal Alkynes + Aryl/Vinyl Halide | C-C | sigmaaldrich.comsigmaaldrich.com |

| Negishi Coupling | Organohalide + Organozinc Compound | C-C | sigmaaldrich.comsigmaaldrich.com |

| Hiyama Coupling | Organohalide + Organosilicon Compound | C-C | sigmaaldrich.com |

Activation Mechanisms of Phosphoramidite (B1245037) Reagents

Phosphoramidites, including this compound, are key reagents in oligonucleotide synthesis, where they act as phosphitylating agents. psu.edu Their activation for coupling with a hydroxyl group is typically achieved through the use of a weak acid catalyst, such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or a salt of saccharin (B28170) and N-methylimidazole. psu.edursc.orgoup.com

The activation mechanism has been studied in detail, particularly for nucleoside phosphoramidites in polynucleotide synthesis. rsc.orgoup.comresearchgate.net The process generally involves two key stages:

Protonation: The first step is the protonation of the nitrogen atom of the phosphoramidite's diisopropylamino group by the acidic activator. This converts the diisopropylamino group into a good leaving group (diisopropylamine). oup.com

Nucleophilic Substitution: Following protonation, the activator's conjugate base (e.g., tetrazolide) acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive phosphitylating intermediate. oup.com In some cases, the activator may engage in nucleophilic catalysis, forming a reactive adduct with the phosphorus center. For instance, with a saccharin/N-methylimidazole salt activator, a saccharin adduct bonded through its carbonyl oxygen to the phosphorus atom is formed. psu.edursc.orgrsc.org

This activated intermediate then rapidly reacts with the 5'-hydroxyl group of a growing oligonucleotide chain to form a stable phosphite (B83602) triester linkage. oup.comtwistbioscience.com The efficiency of the coupling reaction is significantly influenced by the nature of the activator. Activators like DCI are noted for increasing the coupling rate compared to the standard 1H-tetrazole, which is attributed to its nucleophilicity. oup.com

Kinetic and Thermodynamic Aspects of Phosphorodiamidite-Mediated Reactions

In the context of oligonucleotide synthesis, kinetic studies on the coupling step have revealed that the reaction mechanism can be complex. For the reaction of 5′-4,4′-dimethoxytritylthymidine-3′-β-cyanoethyl-N,N-diisopropylphosphoramidite catalyzed by a saccharin-N-methylimidazole salt, the observed rate constants show a non-linear dependence on the concentration of the alcohol (e.g., 4-methoxyphenol). psu.edursc.orgresearchgate.net At low alcohol concentrations, the reaction rate is dependent on the alcohol concentration. However, at high concentrations, the rate becomes independent of the alcohol concentration. rsc.orgresearchgate.net This observation is consistent with a change in the rate-limiting step of the reaction, from the alcoholysis step (nucleophilic attack by the alcohol) at low concentrations to the activation step (formation of the reactive intermediate) at high concentrations. psu.edursc.orgrsc.org

The table below presents kinetic data from a study on the reaction of 4-methoxyphenol (B1676288) with a model phosphoramidite, illustrating this non-linear dependence.

| 4-Methoxyphenol Concentration (M) | Observed Rate Constant (k/s⁻¹) |

| 0.05 | 0.230 |

| 0.10 | 0.280 |

| 0.20 | 0.330 |

| 0.30 | 0.403 |

| 0.75 | 0.410 |

| Data sourced from a study on a related phosphoramidite system, demonstrating the rate's dependence on alcohol concentration becoming independent at higher concentrations. researchgate.net |

From a thermodynamic perspective, chemical reactions can be under either kinetic or thermodynamic control. youtube.com

Kinetic Control: At lower temperatures or shorter reaction times, the major product formed is the one that is generated fastest (i.e., via the pathway with the lowest activation energy). youtube.com

Thermodynamic Control: At higher temperatures or longer reaction times, the system reaches equilibrium, and the major product is the most thermodynamically stable one. youtube.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Methyl tetraisopropylphosphorodiamidite. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, a complete structural map of the molecule can be assembled.

¹H and ¹³C NMR: These spectra confirm the presence and connectivity of the methyl and isopropyl groups. The ¹H NMR spectrum shows characteristic multiplets for the methine (-CH) and methyl (-CH₃) protons of the isopropyl groups, alongside a distinct signal for the methoxy (B1213986) (-OCH₃) protons. However, due to the chiral nature of the phosphorus center, the molecule exists as a mixture of two diastereomers, which often leads to complex and overlapping signals in the ¹H and ¹³C spectra. rsc.org

³¹P NMR: For phosphoramidites, ³¹P NMR is particularly diagnostic. magritek.com With a natural abundance of 100% and a wide chemical shift range, it provides a clear and simple spectrum. magritek.com The trivalent phosphorus in this compound typically resonates in a characteristic region around 150 ppm. researchgate.net The presence of two diastereomers can result in two distinct singlet peaks in the proton-decoupled ³¹P spectrum. rsc.org The simplicity and unique chemical shift of the phosphorus signal make ³¹P NMR an ideal technique for rapid identification and is often used to assess purity, with assays of ≥99% being determined by this method for related compounds.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| ¹H | ~1.2 (doublet, CH₃ of isopropyl) ~3.4 (septet, CH of isopropyl) ~3.5 (doublet, OCH₃) | Confirms presence of isopropyl and methoxy groups. Complexity indicates diastereomers. |

| ¹³C | ~24 (CH₃ of isopropyl) ~43 (CH of isopropyl) ~52 (OCH₃) | Provides carbon skeleton framework. |

| ³¹P | ~150 | Confirms P(III) oxidation state and phosphoramidite (B1245037) structure. researchgate.net Two peaks may appear due to diastereomers. rsc.org |

Mass Spectrometry (MS) in Compound Identification and Purity Analysis

Mass spectrometry (MS) is a cornerstone for verifying the molecular weight of this compound and for the sensitive detection of impurities. Given that phosphoramidites can be labile, particularly under acidic conditions, specialized MS techniques are often employed. nih.gov

Research has shown that accurate mass determination can be challenging with standard methods that use acidic media. A successful approach involves using electrospray ionization (ESI) with a matrix system like LiCl in acetonitrile (B52724) or triethanolamine/NaCl to generate stable adduct ions (e.g., [M+Na]⁺) for analysis, which prevents degradation of the analyte. nih.gov This allows for the precise determination of the molecular formula, serving as a powerful alternative to elemental analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for purity analysis. In the analysis of structurally related phosphonate (B1237965) compounds like Di-isopropyl methyl phosphonate (DIMP), GC-MS effectively separates the main compound from impurities. The subsequent mass analysis reveals characteristic fragmentation patterns that confirm the compound's identity and reveal the structure of any co-eluting substances. For DIMP, key fragment ions include those at m/z 97, 123, and 79, which are indicative of specific bond cleavages within the molecule. libretexts.org This same principle allows for the identification of trace impurities in this compound preparations.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 181 | [M+H]⁺ | Protonated molecular ion confirming molecular weight. |

| 123 | [M - C₃H₅O]⁺ | Loss of an isopropoxy group. |

| 97 | [CH₆PO₃]⁺ | Characteristic fragment from loss of both isopropyl groups. |

| 79 | [CH₄PO₂]⁺ | Loss of a water molecule from the m/z 97 fragment. |

Chromatographic Techniques for Product Analysis and Purification

Chromatography is essential for both the purification of this compound after synthesis and the analytical assessment of its purity. These techniques separate components of a mixture based on their differential interactions with a stationary and a mobile phase. chromatographytoday.com

For preparative purposes, column chromatography is a standard method used to isolate the target phosphoramidite from unreacted starting materials and synthesis byproducts. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent like silica (B1680970) gel, and the components are separated based on their polarity.

For analytical purposes, which demand high resolution, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed. chromatographytoday.com

GC-MS: As an analytical tool, GC is highly effective for separating volatile compounds and assessing purity. When coupled with a mass spectrometer, it allows for the confident identification of the main product and any minor impurities. The analysis of related compounds has demonstrated the ability of GC to separate the target analyte from byproducts like tri-isopropyl phosphate (B84403), using a low-polarity stationary phase column.

HPLC: HPLC is another powerful technique for purity analysis, offering different separation mechanisms. chromatographytoday.com Both normal-phase (NP) and reversed-phase (RP) HPLC can be used. chromatographytoday.com NP-HPLC separates based on polarity, while RP-HPLC separates based on hydrophobicity. chromatographytoday.com The presence of a chiral phosphorus atom in phosphoramidites results in two diastereomers, which can often be visualized as distinct peaks in the chromatogram, providing further confirmation of the compound's nature. chromatographytoday.com

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| Column Chromatography | Purification | Isolation of the final product from crude reaction mixture. |

| Gas Chromatography (GC) | Product Analysis | Separation of volatile components for purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Product Analysis | High-resolution separation for quantitative purity and diastereomer ratio. chromatographytoday.com |

Emerging Spectroscopic Methods for Mechanistic Studies

Understanding the reaction kinetics and mechanism of phosphoramidites during their use is critical for process optimization. While traditional methods provide endpoint analysis, emerging spectroscopic techniques allow for real-time monitoring of reactions.

Recent research highlights the use of in-line mid-infrared (mid-IR) spectroscopy and rapid NMR spectroscopy to study the activation kinetics of phosphoramidites. acs.orgresearchgate.net These process analytical technology (PAT) tools can monitor the consumption of the phosphoramidite and the formation of reactive intermediates and products in real time. acs.orgresearchgate.net

In-line IR Spectroscopy: By inserting a probe directly into the reaction vessel, changes in vibrational frequencies corresponding to specific bonds (e.g., P-O, P-N) can be tracked continuously. youtube.comnih.gov This provides immediate data on the rate of reaction under various conditions. youtube.comresearchgate.net

Rapid NMR Spectroscopy: Advances in NMR technology allow for the acquisition of spectra on a timescale of seconds to minutes. This enables the observation of transient intermediates and provides detailed mechanistic insights into the coupling reactions where this compound is a key reagent. acs.org

These advanced methods are crucial for understanding the striking differences in activation kinetics between various phosphoramidite structures and for optimizing the efficiency of complex chemical processes like automated oligonucleotide synthesis. acs.org

| Method | Application | Information Gained |

|---|---|---|

| In-line Mid-IR Spectroscopy | Real-time reaction monitoring | Kinetic data on reactant consumption and product formation. acs.orgresearchgate.net |

| Rapid NMR Spectroscopy | Real-time mechanistic studies | Identification of transient intermediates and reaction pathway analysis. acs.org |

| Raman Spectroscopy | Potential for in-line monitoring | Complementary vibrational data for tracking functional group changes. rsc.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is a lack of specific published quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio studies, that detail the electronic structure of methyl tetraisopropylphosphorodiamidite. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, which are fundamental to understanding its reactivity. While general quantum chemical methods are widely used for studying organophosphorus compounds, dedicated studies on this specific phosphorodiamidite are not found in the surveyed literature.

Molecular Modeling of Ligand-Metal Interactions

The potential of this compound to act as a ligand in coordination chemistry is suggested by its structure, which features a phosphorus atom with a lone pair of electrons and multiple nitrogen atoms that could potentially coordinate with a metal center. However, molecular modeling studies detailing the nature of these ligand-metal interactions, such as bond energies, coordination geometries, and the electronic effects of coordination, are not publicly available. Research in this area would be valuable for designing new catalysts.

Prediction of Catalytic Activity and Selectivity

Given the absence of fundamental molecular modeling of its metal complexes, there are consequently no available studies that predict the catalytic activity or selectivity of potential catalysts derived from this compound. Such predictive studies often rely on computational modeling of proposed catalytic cycles, including the structures and energies of intermediates and transition states. This type of research is crucial for the rational design of new and efficient catalysts for a variety of chemical transformations.

Broader Research Perspectives and Future Directions

Development of Novel Phosphorodiamidite Analogues for Expanded Synthetic Utility

The foundational role of phosphoramidite (B1245037) chemistry in the synthesis of oligonucleotides and other molecules has spurred significant research into developing novel analogues. ingentaconnect.com The goal is to expand the range of accessible chemical structures and functionalities, leading to materials with enhanced properties. The modification of oligonucleotides, for instance, is a major area of research, with applications in therapeutics and diagnostics. ingentaconnect.com These modifications can improve resistance to degradation by nucleases and enhance cell membrane permeation. ingentaconnect.com

The development of new phosphoramidite reagents is central to these efforts. Analogues are designed with modified bases, sugars, or phosphate-protecting groups to be incorporated into synthetic DNA and RNA. ingentaconnect.com This allows for the creation of biopolymers with fine-tuned structural, thermodynamic, and hybridization characteristics. ingentaconnect.com Furthermore, the synthesis of novel phosphoramidate (B1195095) prodrugs represents another key application, where modifying the phosphoramidate structure can influence the intracellular release and activity of therapeutic compounds. nih.gov Research in this area includes creating derivatives that can be activated intracellularly to release the active drug, demonstrating the potential for targeted therapies. nih.gov The development of new phosphonylating and coupling agents continues to refine these synthetic approaches. nih.gov

Integration into Automated Synthetic Platforms

The advancement of automated synthesis has revolutionized the production of complex molecules like oligonucleotides. chemrxiv.orgresearchgate.net Phosphorodiamidite reagents are at the heart of this technology, particularly in solid-phase oligonucleotide synthesis. researchgate.net Reagents such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, a close analogue of methyl tetraisopropylphosphorodiamidite, are widely used for the in situ preparation of the necessary nucleoside phosphoramidite building blocks. nih.govbiosynth.com

The development of fully automated coupling procedures for these reagents, using routine activators, marks a significant improvement over earlier manual methods, which were often time-consuming and gave inconsistent yields. nih.gov The ongoing optimization of automated iterative synthesis platforms aims to decrease cycle times even further, enhancing the efficiency and accessibility of small molecule and biopolymer synthesis. chemrxiv.org

Environmental and Sustainable Chemistry Aspects in Organophosphorus Synthesis

There is a growing emphasis on integrating the principles of green and sustainable chemistry into organophosphorus synthesis. rsc.orgnih.gov Traditional organophosphorus chemistry often involves hazardous reagents, toxic by-products, and environmentally harmful solvents. rsc.orgwikipedia.org The broader class of organophosphorus compounds, used widely as pesticides, can persist in the environment and exhibit toxicity to various organisms. researchgate.netagronomyjournals.com This has prompted a critical look at the entire lifecycle of these chemicals, from the use of finite resources like phosphate (B84403) rock to the generation of waste. rsc.org

In the context of phosphoramidite synthesis, green chemistry initiatives focus on several key areas. huarenscience.com These include the development of synthetic routes that use safer solvents, such as water-based or bio-derived alternatives, and employ milder reaction conditions to reduce energy consumption. huarenscience.com Efforts are also directed at improving atom economy by designing more efficient reactions that minimize waste. huarenscience.com The search for greener phosphorylating agents and the use of catalysts based on earth-abundant metals are active areas of research aimed at making nucleotide synthesis more sustainable. huarenscience.comnih.govrsc.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92611-10-4 | chemicalbook.comscbt.comchemicalbook.com |

| Molecular Formula | C13H31N2OP | chemicalbook.comscbt.com |

| Molecular Weight | 262.37 g/mol | chemicalbook.comscbt.com |

| Boiling Point | 74-75 °C @ 0.45 mm Hg | chemicalbook.comchemicalbook.com |

| Density | 0.915 g/mL at 25 °C | chemicalbook.comchemicalbook.com |

| Refractive Index (n20/D) | 1.461 | chemicalbook.comchemicalbook.com |

| Alternate Names | Bis(diisopropylamino)methoxyphosphine; methyl N,N,N',N'-tetraisopropyl-phosphordiamidite | chemicalbook.comscbt.com |

Q & A

Basic: What purification methods are recommended for compounds synthesized using methyl tetraisopropylphosphorodiamidite?

Methodological Answer:

After phosphitylation reactions, purification typically involves silica gel column chromatography with solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Neutralized silica columns are critical to avoid decomposition of acid-sensitive intermediates . For example, stereo-defined dinucleotide phosphoramidites (e.g., compounds 11a/11b) are purified using this method with yields >74% . Post-reaction quenching (e.g., methanol) and filtration to remove salts (e.g., triethylammonium chloride) are essential pre-purification steps .

Advanced: How can stereochemical integrity be preserved during dinucleotide synthesis with this compound?

Methodological Answer:

Stereo-control requires:

- Catalyst selection : Ethylthiotetrazole (ETT) is preferred over tetrazole to minimize side reactions and improve stereoselectivity .

- Temperature control : Reactions are conducted at 0°C to room temperature to suppress racemization .

- Analytical validation : Diastereomeric purity (>99%) is confirmed via 31P-NMR (chemical shifts follow Eckstein’s rule) and enzymatic degradation studies (e.g., snake venom phosphodiesterase) .

Basic: What solvent systems and reaction conditions optimize phosphitylation with this reagent?

Methodological Answer:

- Solvent : Anhydrous dichloromethane (DCM) is standard due to its compatibility with phosphoramidite chemistry .

- Catalyst : ETT (0.45 M in acetonitrile) activates the phosphoramidite, enabling efficient coupling .

- Stoichiometry : A 1.3:1 molar ratio of phosphoramidite to substrate minimizes excess reagent while ensuring complete reaction .

Advanced: How can researchers prevent degradation of protecting groups (e.g., TBS) during RNA synthesis?

Methodological Answer:

- Acidic conditions : Use Et3N·3HF in THF for TBS deprotection, which avoids basic conditions that hydrolyze 2-cyanoethyl groups .

- Neutralized silica : Purification columns are pre-treated with triethylamine to prevent silica-induced degradation .

- Short reaction times : Limit exposure to basic buffers (e.g., lutidine) during oxidation steps .

Basic: How is structural confirmation performed for methyl tetraisopropylphosphoramidite-derived compounds?

Methodological Answer:

- Multinuclear NMR : 1H, 13C, 19F, and 31P-NMR are used to verify phosphitylation and stereochemistry. For example, 31P-NMR peaks for Rp/Sp diastereomers differ by 0.5–1.0 ppm .

- Mass spectrometry : High-resolution MS matches experimental and theoretical molecular weights (e.g., C13H31N2O2P: 278.37 g/mol) .

Advanced: How to troubleshoot incomplete phosphitylation reactions?

Methodological Answer:

- Portion-wise reagent addition : Split the phosphoramidite into two batches (1.3 equiv each) to avoid oversaturation and side reactions .

- Reaction monitoring : Use thin-layer chromatography (TLC) with UV visualization to track progress .

- Moisture control : Ensure anhydrous conditions via molecular sieves or argon-sparged solvents .

Basic: What are the storage and handling guidelines for this compound?

Methodological Answer:

- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. The reagent is stable for 6–12 months when sealed .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture. Decomposition products include phosphorus oxides and hydrogen chloride .

Advanced: How to maximize yields in dimer coupling for siRNA synthesis?

Methodological Answer:

- Dimer approach : Pre-synthesize dinucleotide blocks (e.g., 40a/40b) to reduce stepwise coupling errors .

- Temperature gradient : Start reactions at 0°C and gradually warm to room temperature to enhance coupling efficiency .

- Post-synthesis analysis : Use RP-HPLC for diastereomer separation and LC-MS for purity validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.